molecular formula C16H14N2O2S2 B2945872 N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 899941-57-2

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2945872
CAS No.: 899941-57-2
M. Wt: 330.42
InChI Key: NBQCQZYODULTLB-UHFFFAOYSA-N
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Description

N-(6-(Methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide is a benzothiazole-derived acetamide featuring a methylthio (-SCH₃) group at position 6 of the benzothiazole ring and a phenoxyacetamide side chain. Its structure combines electron-rich aromatic systems (benzothiazole and phenoxy) with a sulfur-containing substituent, influencing its electronic properties and biological interactions.

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-21-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-20-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQCQZYODULTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide typically involves the coupling of 2-aminobenzothiazole derivatives with phenoxyacetic acid derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituent Impacts
Compound Name Substituent at Position 6 Biological Activity (Key Findings) Potency (ED₅₀/IC₅₀) Reference
N-(6-(Methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide -SCH₃ Not explicitly reported in evidence; inferred activity based on structural analogs (e.g., antitumor, enzyme inhibition) N/A
N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives -NO₂ VEGFR-2 inhibition (antitumor), cell cycle arrest, apoptosis induction IC₅₀ = 0.89–2.34 µM
N-(6-Arylbenzo[d]thiazol-2-yl)acetamides -Ar (e.g., p-tolyl) Urease inhibition (superior to standard thiourea), antioxidant activity IC₅₀ = 8.2–12.7 µM
N-(6-(Fluorobenzyloxy)benzo[d]thiazol-2-yl)acetamides -OCH₂(fluorophenyl) Anticonvulsant activity (MES and scPTZ models), low neurotoxicity ED₅₀ = 50.8–54.8 mg/kg
N-(5,6-Methylenedioxybenzo[d]thiazol-2-yl) derivatives -O-CH₂-O- (methylenedioxy) Antimicrobial, anti-inflammatory (predicted via docking) N/A
N-(6-Dimethylsulfamoylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide -N(SO₂)(CH₃)₂ Not explicitly reported; sulfonamide group may enhance solubility or target specificity N/A
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) substituents (e.g., compound 6d in ) enhance antitumor activity via VEGFR-2 inhibition but may reduce metabolic stability.
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., p-tolyl in ) improve urease inhibition by forming π-π interactions with enzyme active sites. Fluorobenzyloxy substituents (e.g., 5j in ) enhance anticonvulsant activity due to increased blood-brain barrier penetration.
  • Sulfur-Containing Moieties : Methylthio and thioether groups (e.g., in ) may modulate redox activity, influencing antioxidant or pro-apoptotic effects.

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Sulfur-containing groups (e.g., methylthio) are prone to oxidation, forming sulfoxide or sulfone metabolites, which may alter activity or toxicity profiles .

Biological Activity

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide is a compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This article delves into the synthesis, biological activity, mechanisms of action, and potential applications of this compound, supported by relevant data and research findings.

Synthesis

The synthesis of this compound typically involves the coupling of 2-aminobenzothiazole derivatives with phenoxyacetic acid derivatives. The reaction is generally carried out in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains. For instance, benzothiazole derivatives have been reported to possess antibacterial, antifungal, and antiprotozoal properties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
6-Thiocyanate-β-bromo-propionyl-UBTAntibacterial50 μg/mL
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxyacetamideAntifungal25 μg/mL
2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamideAntiprotozoal30 μg/mL

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives similar to this compound have shown selective cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
This compoundHeLa (cervical cancer)12
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxyacetamideMCF7 (breast cancer)8
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineA549 (lung cancer)5

The mechanism of action of this compound involves its interaction with various molecular targets within cells. It is believed to inhibit specific enzymes and proteins, disrupting essential cellular processes such as cell cycle progression and apoptosis regulation. The compound may also interact with DNA, leading to alterations in replication and transcription processes.

Case Studies

  • Anticancer Study : A study conducted on the effects of this compound on HeLa cells demonstrated a significant reduction in cell viability at concentrations as low as 12 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of benzothiazole derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent against infectious diseases .

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